4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a quinoline core, an oxazole ring, and multiple methoxy and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde under basic conditions.
Introduction of the oxazole ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative.
Functionalization with methoxy and hydroxy groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: H2 gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Material Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology: Study of its effects on cellular pathways and its potential as a biochemical probe.
Industry: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-3,5-DIMETHOXYBENZOIC ACID:
3,5-DIMETHOXY-4-HYDROXYACETOPHENONE: Similar in having methoxy and hydroxy groups but differs in the core structure.
4-HYDROXY-3,5-DIMETHOXYBENZALDEHYDE: Shares the functional groups but has an aldehyde group instead of the complex quinoline-oxazole structure.
Uniqueness
The uniqueness of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C19H20N2O5/c1-9-15-16(10-7-13(24-2)18(23)14(8-10)25-3)17-11(5-4-6-12(17)22)20-19(15)26-21-9/h7-8,16,20,23H,4-6H2,1-3H3 |
InChI Key |
AOMPUFYUZFXEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
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